3-(4-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Overview
Description
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid is an organic compound primarily used as an amino acid derivative in organic synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. Its molecular formula is C22H18N2O4, and it has a molecular weight of 370.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyano-benzaldehyde and (S)-3-amino-3-phenyl-propionic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-cyano-benzaldehyde and (S)-3-amino-3-phenyl-propionic acid.
Fmoc Protection: The intermediate is then treated with Fmoc chloride in the presence of a base such as triethylamine to introduce the Fmoc protecting group.
Industrial Production Methods
Industrial production methods for Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are carefully controlled to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkylating agents; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid is widely used in peptide synthesis as a building block. The Fmoc protecting group is easily removable under mild conditions, making it ideal for solid-phase peptide synthesis .
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine
In medicine, Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in the design of therapeutic peptides .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of complex organic molecules for various applications .
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions. The compound interacts with molecular targets such as enzymes and receptors, facilitating the formation of peptide bonds and other biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-3-Amino-3-phenyl-propionic acid: Lacks the cyano group, making it less versatile in certain chemical reactions.
Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid: Contains a methoxy group instead of a cyano group, affecting its reactivity and applications.
Uniqueness
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid is unique due to the presence of the cyano group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRURLSPIILXNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148714 | |
Record name | 4-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282524-87-2 | |
Record name | 4-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=282524-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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